molecular formula C14H20O4 B7801494 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate CAS No. 37042-87-8

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Cat. No.: B7801494
CAS No.: 37042-87-8
M. Wt: 252.31 g/mol
InChI Key: YXALYBMHAYZKAP-UHFFFAOYSA-N
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Description

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is a cycloaliphatic epoxy compound. It is known for its excellent thermal stability, weatherability, and electrical conductivity. This compound is widely used in the formulation of epoxy-based materials such as coatings, adhesives, and composites .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate can be synthesized by the reaction of 3′-cyclohexenylmethyl 3-cyclohexenecarboxylate with peracetic acid . The reaction typically involves the epoxidation of the double bonds in the cyclohexene rings, resulting in the formation of the epoxy groups.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

7-oxabicyclo[4.1.0]heptan-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
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InChI

InChI=1S/C14H20O4/c15-14(9-2-4-11-13(6-9)18-11)16-7-8-1-3-10-12(5-8)17-10/h8-13H,1-7H2
Source PubChem
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InChI Key

YXALYBMHAYZKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CC1COC(=O)C3CCC4C(C3)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25085-98-7
Record name 3,4-Epoxycyclohexylmethyl 3′,4′-epoxycyclohexanecarboxylate homopolymer
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DSSTOX Substance ID

DTXSID2027466
Record name ECC
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Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [MSDSonline]
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
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CAS No.

2386-87-0, 25085-98-7, 37042-87-8
Record name 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=2386-87-0
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Record name Ctcloaliphatic epoxy resin UP-632
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Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
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Record name ECC
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Record name 7-oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
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Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
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Record name (3,4-EPOXYCYCLOHEXYL)METHYL 3,4-EPOXYCYCLOHEXYLCARBOXYLATE
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Record name 3,4-EPOXYCYCLOHEXYLMETHYL-3,4-EPOXYCYCLOHEXANECARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
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Reactant of Route 6
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

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